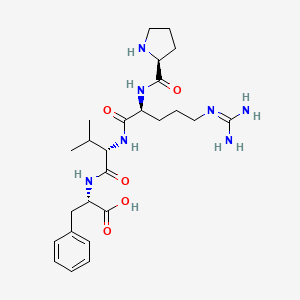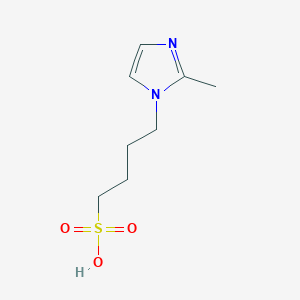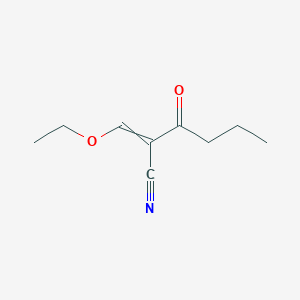![molecular formula C14H21N5O4 B14280476 (2R,3R,4S,5R)-2-[6-amino-2-(2-methylpropyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14280476.png)
(2R,3R,4S,5R)-2-[6-amino-2-(2-methylpropyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a nucleoside analog, specifically a purine nucleoside. Its systematic name is (2R,3R,4S,5R)-2-[6-amino-2-(2-methylpropyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol . Let’s break down its structure:
- The purine base consists of a fused pyrimidine and imidazole ring system.
- The sugar moiety is a ribose sugar (hence the term “nucleoside”).
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route starts with the protection of the ribose hydroxyl groups, followed by glycosylation with the appropriate purine base. Deprotection and further modifications yield the final compound.
Analyse Chemischer Reaktionen
Reactions:
Glycosylation: The key step involves attaching the purine base to the ribose sugar via a glycosidic bond.
Hydrolysis: Removal of protecting groups.
Phosphorylation: Addition of phosphate groups to the purine base.
Protecting Groups: Commonly used protecting groups include TBDMS (tert-butyldimethylsilyl) and benzoyl groups.
Deprotection: Acidic conditions (e.g., TFA, HCl) remove protecting groups.
Phosphorylation: Phosphoramidite chemistry using phosphoramidite reagents.
Major Products: The major product is the desired nucleoside analog itself.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Drug Development: Nucleoside analogs serve as antiviral and anticancer agents.
Enzyme Inhibition Studies: Researchers use them to study enzyme mechanisms.
Nucleic Acid Research: They help elucidate RNA and DNA functions.
Antiviral Agents: Some nucleoside analogs inhibit viral replication (e.g., AZT for HIV).
Anticancer Drugs: They interfere with cancer cell proliferation.
Diagnostic Tools: Radioactively labeled nucleosides aid in imaging studies.
Pharmaceuticals: Nucleoside analogs are essential components of many drugs.
Biotechnology: Used in gene synthesis and modification.
Wirkmechanismus
The compound likely exerts its effects by:
Incorporation into Nucleic Acids: It can be incorporated into viral or cancer cell DNA/RNA during replication, leading to chain termination.
Disruption of Base Pairing: Incorrect base pairing due to the analog’s altered structure interferes with normal nucleic acid function.
Eigenschaften
Molekularformel |
C14H21N5O4 |
|---|---|
Molekulargewicht |
323.35 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-[6-amino-2-(2-methylpropyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H21N5O4/c1-6(2)3-8-17-12(15)9-13(18-8)19(5-16-9)14-11(22)10(21)7(4-20)23-14/h5-7,10-11,14,20-22H,3-4H2,1-2H3,(H2,15,17,18)/t7-,10-,11-,14-/m1/s1 |
InChI-Schlüssel |
JHOZQWHQEVTLAV-FRJWGUMJSA-N |
Isomerische SMILES |
CC(C)CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
Kanonische SMILES |
CC(C)CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Bicyclo[2.2.1]heptan-1-yl)acetic anhydride](/img/structure/B14280396.png)
![6-[({5-[(E)-Phenyldiazenyl]pyridin-2-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14280402.png)


![Silane, [(1-cyclohexyl-2-propenyl)oxy]trimethyl-](/img/structure/B14280421.png)






![3-Ethyl-2-[2-(pyren-1-YL)ethenyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14280457.png)
![Hydroperoxide, 1-methyl-1-[4'-(1-methylethyl)[1,1'-biphenyl]-4-yl]ethyl](/img/structure/B14280460.png)

